Triammonium hexachloroosmate(3-)

Description

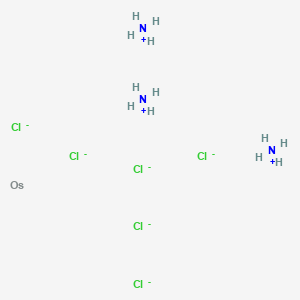

Triammonium hexachloroosmate(3−), with the chemical formula (NH₄)₃[OsCl₆], is an osmium coordination complex where osmium resides in the +3 oxidation state. The octahedral [OsCl₆]³− anion is stabilized by three ammonium (NH₄⁺) counterions. This compound is notable for its redox activity, with redox potentials comparable to those of its free acid counterpart, making it suitable for applications in oxidation-reduction reactions . The ammonium ions facilitate interactions with organic molecules via hydrogen bonding, enhancing its utility as a luminescent probe for inorganic acids and as a model for studying ligand-metal binding . Its synthesis typically involves osmium chloride precursors and ammonium salts under controlled conditions, though detailed protocols are sparingly documented in publicly available literature.

Properties

CAS No. |

68413-66-1 |

|---|---|

Molecular Formula |

Cl6H12N3Os-3 |

Molecular Weight |

457.1 g/mol |

IUPAC Name |

triazanium;osmium;hexachloride |

InChI |

InChI=1S/6ClH.3H3N.Os/h6*1H;3*1H3;/p-3 |

InChI Key |

CQFPRCBXUVYMFX-UHFFFAOYSA-K |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triammonium hexachloroosmate(3-) can be synthesized by reacting osmium tetroxide (OsO4) with ammonium chloride (NH4Cl) in an acidic medium. The reaction typically involves dissolving osmium tetroxide in hydrochloric acid (HCl) and then adding ammonium chloride to the solution. The mixture is then heated to facilitate the formation of the hexachloroosmate complex. The reaction can be represented as follows:

OsO4+6HCl+3NH4Cl→(NH4)3[OsCl6]+2H2O

Industrial Production Methods

In industrial settings, the production of triammonium hexachloroosmate(3-) involves similar chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and pH levels, to ensure high yield and purity of the final product. The compound is typically isolated by crystallization from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Triammonium hexachloroosmate(3-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of osmium.

Reduction: It can be reduced to lower oxidation states or even to metallic osmium.

Substitution: The chloride ligands can be substituted by other ligands, such as water or ammonia.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like chlorine gas (Cl2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Ligand exchange reactions can be carried out in aqueous or non-aqueous solvents, often under reflux conditions.

Major Products Formed

Oxidation: Higher oxidation state complexes of osmium, such as Os(VI) or Os(VIII) compounds.

Reduction: Lower oxidation state complexes or metallic osmium.

Substitution: New coordination complexes with different ligands, such as [Os(NH3)6]3+.

Scientific Research Applications

Triammonium hexachloroosmate(3-) has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in cancer therapy and other medical applications.

Industry: It is used in the production of high-purity osmium metal and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of triammonium hexachloroosmate(3-) involves its ability to interact with various molecular targets through coordination chemistry. The osmium center can form stable complexes with different ligands, which can influence the reactivity and properties of the compound. In biological systems, it may interact with proteins, DNA, and other biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Oxidation State Stability : Os(III) in triammonium hexachloroosmate(3−) exhibits redox versatility, while Os(IV) in potassium hexachloroosmate(IV) is stabilized for medical applications due to its gamma-emitting properties .

- Counterion Effects : Ammonium ions enhance organic compatibility, whereas potassium ions improve solubility in physiological media .

Structural Analogues with Different Metal Centers

Hexachlorometallate complexes with rhodium or iridium share structural similarities but differ in electronic and catalytic properties.

Key Observations :

- Hydrogen Bonding : The rhodium analogue’s organic cation enables complex hydrogen-bonding networks, unlike the simpler ionic interactions in triammonium hexachloroosmate(3−) .

- Metal-Specific Reactivity : Osmium complexes are redox-active, whereas rhodium analogues are explored for hybrid materials due to their structural flexibility .

Halogen-Substituted Analogues

Replacing chloride with other halides alters solubility and electronic properties.

Key Observations :

- Halogen Impact : Bromide analogues are less physiologically compatible but useful in oxidative chemistry, whereas chloride complexes are prioritized for biomedical applications .

Spectroscopic and Crystallographic Comparisons

- Triammonium Hexachloroosmate(3−): Limited public data on its spectra, but its redox behavior suggests visible-range electronic transitions .

- Hexachloroosmate(V) : Exhibits distinct electronic absorption bands at ~400–600 nm and characteristic IR/Raman peaks for Os–Cl stretching modes .

- Triethylenetetrammonium Hexachloridorhodate(III) : Single-crystal X-ray studies confirm octahedral Rh coordination and hydrogen-bonded supramolecular layers .

Biological Activity

Triammonium hexachloroosmate(3-) is an inorganic compound with the formula (NH4)3[OsCl6]. It is a coordination complex of osmium in the +3 oxidation state, surrounded by six chloride ligands. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications and interactions with biomolecules.

Synthesis

Triammonium hexachloroosmate(3-) can be synthesized through a reaction involving osmium tetroxide (OsO4) and ammonium chloride (NH4Cl) in an acidic medium. The reaction can be summarized as follows:

This synthesis method highlights the importance of controlling reaction conditions to achieve high yields and purity.

- Molecular Weight : 345.39 g/mol

- Appearance : Typically found as a crystalline solid.

- Solubility : Soluble in water due to the presence of ammonium ions.

The biological activity of triammonium hexachloroosmate(3-) is largely attributed to its ability to interact with various biomolecules through coordination chemistry. The osmium center can form stable complexes with proteins, DNA, and other cellular components, potentially leading to therapeutic effects.

Potential Biological Effects

- Anticancer Activity : Research indicates that osmium complexes may exhibit cytotoxic effects against cancer cells. The mechanism involves inducing apoptosis and disrupting cellular processes essential for cancer cell survival.

- Antimicrobial Properties : Some studies suggest that triammonium hexachloroosmate(3-) may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Case Study 1: Anticancer Activity

A study published in the Journal of Inorganic Biochemistry investigated the cytotoxic effects of triammonium hexachloroosmate(3-) on various cancer cell lines. The findings revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with IC50 values ranging from 30 to 45 µM across different cell lines.

- Mechanism : The compound induced apoptosis through caspase activation and mitochondrial dysfunction.

Case Study 2: Antimicrobial Activity

In a separate investigation, triammonium hexachloroosmate(3-) was tested against common bacterial strains:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Oxidation State | Biological Activity |

|---|---|---|

| Triammonium hexachloroosmate(3-) | +3 | Anticancer, Antimicrobial |

| Ammonium hexachloroosmate(IV) | +4 | Limited studies available |

| Potassium hexachloroosmate(IV) | +4 | Used in enzyme immobilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.